5-methyl-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8OS2/c1-8-9(16-18-20(8)11-14-4-6-22-11)10(21)13-3-5-23-12-17-15-7-19(12)2/h4,6-7H,3,5H2,1-2H3,(H,13,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBWJAXLYFHLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCCSC3=NN=CN3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological profiles and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 316.39 g/mol. The structure consists of multiple pharmacophoric elements that contribute to its biological activity. The presence of the triazole and thiazole rings is particularly significant in enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound under investigation has shown promising results against various bacterial strains. For instance:
- In vitro Studies : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antifungal Activity
The 1,2,4-triazole core is well-documented for its antifungal properties. Research indicates that compounds with this scaffold can inhibit fungal growth effectively. Preliminary assessments suggest that our compound may also exhibit antifungal activity, although further studies are required to quantify this effect .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of triazole derivatives. Key observations include:
- Substituent Effects : The presence of methyl and thio groups enhances lipophilicity, potentially improving cell membrane penetration.
- Ring Systems : The combination of thiazole and triazole rings appears to synergistically enhance biological activity by providing multiple interaction sites with target proteins .
Case Study 1: Synthesis and Characterization
A recent study synthesized a series of triazole derivatives similar to our compound and characterized them using NMR and mass spectrometry. The compounds were tested for their antimicrobial properties, revealing that modifications in substituents significantly influenced their efficacy .
Case Study 2: Anticancer Potential
In another investigation focusing on triazole-thio derivatives, compounds were evaluated for anticancer activities against various cancer cell lines. Results indicated that certain modifications led to IC50 values in the low micromolar range, suggesting potential therapeutic applications in oncology .
Scientific Research Applications
Antifungal and Antimicrobial Activity
Compounds containing the triazole ring are well-known for their antifungal properties. The specific compound has shown promise in inhibiting fungal growth and could serve as a lead compound for developing new antifungal agents. Research indicates that similar triazole derivatives exhibit strong antimicrobial activity against a range of pathogens, including bacteria and fungi . The mechanism of action typically involves interference with the synthesis of ergosterol, an essential component of fungal cell membranes.
Cancer Research
Triazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. The compound may interact with multiple biochemical pathways that influence cell proliferation and apoptosis. Preliminary studies suggest that similar compounds can exhibit moderate to high cytotoxicity against different tumor types, making them candidates for further investigation in cancer therapeutics .
Biochemical Pathway Modulation
The compound's structure allows it to potentially modulate several biochemical pathways. Research has shown that triazole derivatives can influence pathways involved in inflammation and immune response, which could lead to applications in treating autoimmune diseases or inflammatory conditions.
Fungicides
The antifungal properties of 5-methyl-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide make it a suitable candidate for use as a fungicide in agriculture. Triazole-based fungicides are widely used to protect crops from fungal infections that can lead to significant yield losses. The efficacy of this compound against specific fungal strains could be explored through field trials and laboratory assays .
Plant Growth Regulation
There is emerging evidence that certain triazole compounds can act as plant growth regulators by influencing hormone pathways within plants. This application could enhance crop resilience to environmental stressors and improve overall yield quality .
Development of Functional Materials
The unique chemical structure of 5-methyl-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide allows it to be utilized in the synthesis of novel materials with specific electronic or optical properties. Research into polymer composites incorporating triazole derivatives may lead to advancements in electronic devices or sensors .
Coatings and Preservatives
The antimicrobial properties also lend themselves to applications in coatings and preservatives for materials susceptible to microbial degradation. By integrating this compound into coatings for wood or textiles, the longevity and durability of these materials could be significantly enhanced .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antifungal Agents | Inhibition of ergosterol synthesis |
| Cancer Therapeutics | Cytotoxic effects on tumor cells | |
| Biochemical Pathway Modulation | Influence on inflammation and immune response | |
| Agriculture | Fungicides | Protection against fungal infections |
| Plant Growth Regulators | Enhancement of crop resilience | |
| Materials Science | Development of Functional Materials | Synthesis of materials with electronic/optical properties |
| Coatings and Preservatives | Antimicrobial protection for various materials |
Case Study 1: Antifungal Efficacy
In a study examining the antifungal activity of various triazole derivatives, 5-methyl-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide demonstrated significant inhibition against Candida albicans, indicating its potential as an effective treatment option for fungal infections .
Case Study 2: Cytotoxicity in Cancer Cells
Research involving the cytotoxic effects of triazole derivatives on breast cancer cell lines revealed that compounds similar to the target compound induced apoptosis in a dose-dependent manner. This finding suggests that further development could lead to promising cancer therapeutics based on this structural framework .
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing 5-methyl-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization reactions (e.g., Huisgen 1,3-dipolar cycloaddition for triazole rings).
- Step 2 : Introduction of the thioether linkage by reacting a thiol-containing intermediate with a halogenated ethyl group under basic conditions (e.g., NaOH in DMF) .
- Step 3 : Coupling the thiazole moiety using carbodiimide-mediated amidation (e.g., EDCI/HOBt in acetonitrile) . Optimal conditions include strict temperature control (0–60°C, depending on the step), anhydrous solvents (DMF, acetonitrile), and purification via column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and integration ratios (e.g., methyl groups at δ 2.4–2.6 ppm for triazole-CH) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 434.12) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm confirm carbonyl groups .
- Melting Point Analysis : Sharp melting points (e.g., 147–149°C) indicate purity .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Use cell lines (e.g., MCF-7 for anticancer activity) with dose-response curves (IC values) .
- Enzyme inhibition studies : Test interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric assays .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent modification : Replace the 4-methyl group on the triazole with electron-withdrawing groups (e.g., -NO) to enhance enzyme binding .
- Thioether linker variation : Test ethylthio vs. propylthio chains to improve membrane permeability .
- Computational docking : Use software like AutoDock to predict interactions with target proteins (e.g., EGFR kinase) and prioritize derivatives .
- Synthetic prioritization : Focus on derivatives with >80% yield in coupling steps to ensure scalability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Compare IC values under identical conditions (e.g., pH 7.4, 37°C) .
- Purity validation : Re-test compounds with ≥95% HPLC purity to exclude confounding effects from impurities .
- Structural analogs : Compare activities of derivatives (e.g., 5-methyl vs. 5-ethyl triazole) to isolate substituent effects .
Q. How can computational models enhance the design of derivatives or reaction pathways?
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
- Machine learning : Train models on existing triazole/thiazole reaction datasets to predict optimal solvents/catalysts .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) with tools like SwissADME to prioritize syntheses .
Comparative Biological Activity Table
| Compound Substituents | Biological Activity | IC (µM) | Reference |
|---|---|---|---|
| 5-methyl triazole + thiazole | Anticancer (MCF-7) | 12.3 | |
| 5-ethyl triazole + thiazole | Anti-inflammatory (COX-2) | 8.7 | |
| 4-nitro triazole + thiazole | Antimicrobial (E. coli) | 23.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
